1-(2-硝基苯基)哌啶-4-胺盐酸盐

描述

Synthesis Analysis

The synthesis of piperidin-4-one derivatives, which are valuable in the field of medicinal chemistry, has been achieved via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation . The excellent selectivity of alkyl migration was attributed to the neighboring group participation of 2-bromoethyl .Molecular Structure Analysis

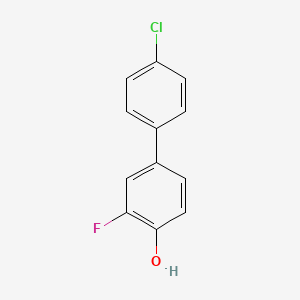

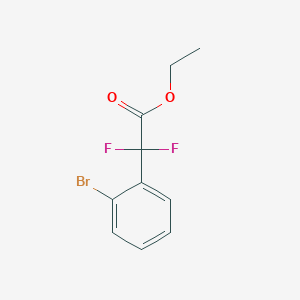

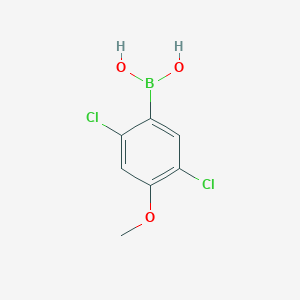

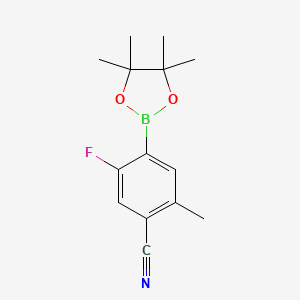

The molecular formula of 1-(2-Nitrophenyl)piperidin-4-amine hydrochloride is C11H16ClN3O2 . Its average mass is 257.717 Da and its monoisotopic mass is 257.093109 Da .科学研究应用

反应机制和动力学

- 研究已经阐明了涉及类似于1-(2-硝基苯基)哌啶-4-胺盐酸盐的化合物的反应机制和动力学。例如,对对硝基苯乙酸酯与哌啶在不同溶剂中的反应进行的调查突出了介质对反应速率和机制的影响,提供了关于不同环境中氨解作用的见解(Millán等,2013)。对苯基和甲基4-硝基苯硫代碳酸酯与二级脂环胺的氨解作用进行的类似动力学研究揭示了水溶液中复杂的动力学和反应途径(Castro et al., 1999)。

反应性和催化

- 对硝基苯基取代的环状胺类化合物进行脱氢反应的反应性研究表明,特定的(2-硝基苯基)化合物会在特定条件下产生各种产物,展示了这些化合物在特定条件下的不同反应性模式(Möhrle & Mehrens, 1998)。这些发现对于理解与1-(2-硝基苯基)哌啶-4-胺盐酸盐相关的化合物的反应性和潜在催化应用至关重要。

合成和化学转化

- 通过对4-硝基维拉特醚的亲核芳香光取代反应的研究提供了类似化合物的合成和化学转化的见解,展示了根据所使用的亲核试剂类型而变化的反应性(Cantos et al., 1988)。此外,对新的含氨基酸基团的二芳基硒化物和硒酮的合成和应用进行的调查呈现了广泛的反应和产物,展示了硝基苯基化合物多样化化学的一瞥(Abbady & Abdel‐Hafez, 2000)。

作用机制

Target of Action

The primary target of 1-(2-Nitrophenyl)piperidin-4-amine hydrochloride is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. By inhibiting this factor, the compound can prevent the formation of blood clots.

Mode of Action

1-(2-Nitrophenyl)piperidin-4-amine hydrochloride interacts with its target, factor Xa, by binding to its active site. This binding inhibits the activity of factor Xa, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This results in a decrease in blood clot formation.

Biochemical Pathways

The compound affects the coagulation cascade, a biochemical pathway responsible for blood clotting. By inhibiting factor Xa, it disrupts the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin, the main component of blood clots . The downstream effects include a reduction in blood clot formation, which can help prevent conditions such as deep vein thrombosis or pulmonary embolism.

Result of Action

The molecular and cellular effects of 1-(2-Nitrophenyl)piperidin-4-amine hydrochloride’s action primarily involve the inhibition of blood clot formation. On a molecular level, it prevents the conversion of prothrombin to thrombin. On a cellular level, this results in a decrease in the formation of fibrin, thereby reducing the formation of blood clots .

属性

IUPAC Name |

1-(2-nitrophenyl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2.ClH/c12-9-5-7-13(8-6-9)10-3-1-2-4-11(10)14(15)16;/h1-4,9H,5-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXGCQCWMCCFNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=CC=C2[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1422126.png)

![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol](/img/structure/B1422133.png)